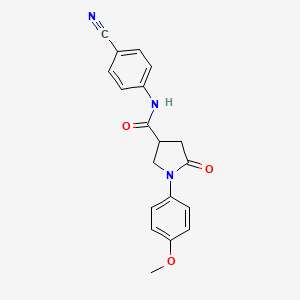![molecular formula C12H12N4O4 B14961269 N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B14961269.png)
N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with acetic anhydride to introduce the acetylamino group. The final step involves the cyclization of the intermediate with a suitable reagent such as phosphorus oxychloride to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The oxadiazole ring is known to interact with biological macromolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(acetylamino)phenyl]sulfonyl-3’-N-demethylazithromycin
- N-[4-(acetylamino)butyl]-3-(3,4-dihydroxyphenyl)-2-propenamide
Uniqueness
N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and contributes to its unique reactivity and applications.
Propiedades
Fórmula molecular |
C12H12N4O4 |
|---|---|
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
N-(4-acetamido-1,2,5-oxadiazol-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C12H12N4O4/c1-7(17)13-10-11(16-20-15-10)14-12(18)8-3-5-9(19-2)6-4-8/h3-6H,1-2H3,(H,13,15,17)(H,14,16,18) |
Clave InChI |
CCJIMVBIFNTPJM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NON=C1NC(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-N-methylbenzamide](/img/structure/B14961191.png)
![5-chloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methoxybenzamide](/img/structure/B14961199.png)
![(3-nitrophenyl)[(1Z)-4,4,8-trimethyl-1-(phenylimino)-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl]methanone](/img/structure/B14961208.png)
![1-(4-fluorophenyl)-5-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14961227.png)

![{4-Amino-6-[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}methyl 2-methylpiperidine-1-carbodithioate](/img/structure/B14961242.png)
![N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfonyl)propanamide](/img/structure/B14961243.png)
![Methyl 7-(4-chlorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B14961244.png)
![5-butyl-2-[(4-ethoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14961251.png)


![6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-(naphthalen-1-ylmethyl)pyrimidin-4(3H)-one](/img/structure/B14961272.png)
![1-(4-fluorophenyl)-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14961276.png)
